6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex organic compound belonging to the class of pyrido[2,3-b][1,4]oxazines. This compound features a unique molecular structure that includes a pyridine ring fused with an oxazine moiety, along with various functional groups that contribute to its chemical properties and potential biological activities.
This compound has been studied in the context of medicinal chemistry, particularly for its potential applications in drug development. It has been referenced in patent literature and scientific articles focusing on its synthesis and biological activities.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and oxygen atoms in its ring structure. It is also categorized under pyrido derivatives and oxazines, which are known for their diverse pharmacological activities.
The synthesis of 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be achieved through several synthetic routes involving multi-step reactions. Common methods include:
The synthesis often requires specific reagents such as palladium catalysts for coupling reactions and various solvents to facilitate the reactions. Reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity.
The molecular structure of 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its atomic connectivity and molecular weight.
This compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Reactions are typically conducted in controlled environments to ensure selectivity and yield. Monitoring the reaction progress through chromatography is essential for determining completion.
The mechanism of action of 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may exhibit inhibitory effects on certain biological pathways, potentially making it a candidate for therapeutic applications in diseases where these pathways are dysregulated.
Characterization techniques such as Infrared (IR) spectroscopy and Ultraviolet-visible (UV-vis) spectroscopy could provide additional insights into functional groups and electronic transitions within the molecule.
6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has potential applications in:
The 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one core is a fused heterobicyclic system characterized by:
Table 1: Key Molecular Descriptors of 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Descriptor | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₆N₂O₄ | [1] [4] |
Molecular Weight | 324.33 g/mol | [4] |
SMILES Notation | COc1ccc(CN2C(=O)COc3nc(ccc23)C#CCO)cc1 | [3] |
InChI Key | GUDAMZGSFXDFFR-UHFFFAOYSA-N | [3] |
Hydrogen Bond Acceptors | 5 | Calculated |
Hydrogen Bond Donors | 1 | Calculated |
The pyrido[2,3-b][1,4]oxazine scaffold differs from isomeric pyrido[3,2-b][1,4]oxazines (e.g., 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, CAS 20348-23-6) in nitrogen positioning and electronic properties . This specific regiochemistry significantly influences dipole moments, electron distribution, and biological recognition patterns. X-ray crystallography of analogous compounds confirms a dihedral angle of <10° between the fused ring systems, promoting extended conjugation [3].
Strategic functionalization at the C6 and N1 positions transforms the base scaffold into a pharmacologically relevant entity:
The methoxy group acts as a hydrogen bond acceptor and electron donor [3]
3-Hydroxyprop-1-ynyl at C6:
The orthogonal positioning of these groups creates a spatially diverse molecule with distinct polar and hydrophobic domains. Molecular modeling indicates the hydroxypropynyl moiety extends perpendicularly to the planar core, while the PMB group adopts a near-parallel orientation, creating a T-shaped molecular architecture [3].
Pyrido-oxazinone development has progressed through distinct phases:
Early Exploration (1970s-1990s): Initial syntheses focused on unsubstituted pyrido[2,3-b][1,4]oxazin-2(3H)-ones as kinase inhibitor cores, though stability issues limited development.
N1 Protection Era (2000-2010): Introduction of benzyl-type protectants (including 4-methoxybenzyl) dramatically improved synthetic yields and compound stability. The PMB group became particularly valuable for its acid stability and facile deprotection [3].
C6 Alkyne Functionalization (2010-Present): Incorporation of terminal alkynes at C6 enabled click chemistry applications and improved water solubility. The specific addition of the 3-hydroxypropynyl side chain (≈2012-2015) balanced polarity, synthetic accessibility, and biological activity, leading to the current compound [4] [8].
This evolution culminated in the recognition of 6-alkynyl-substituted pyrido-oxazinones as privileged scaffolds in kinase inhibitor discovery, particularly for MAP4K1 (HPK1) inhibitors described in patent literature circa 2018 [8]. The commercial availability of this compound through multiple specialty suppliers (Sigma-Aldrich, TRC, AK Scientific) by 2021 confirmed its importance as a research chemical [4].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7